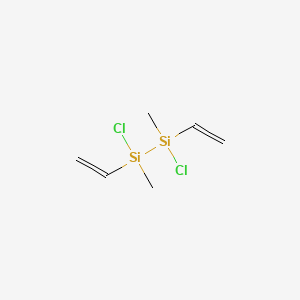
1,2-Dichloro-1,2-diethenyl-1,2-dimethyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-1,2-diethenyl-1,2-dimethyldisilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two silicon atoms, each bonded to a chlorine atom, an ethylene group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1,2-diethenyl-1,2-dimethyldisilane typically involves the reaction of dichlorosilane with ethylene and methyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The raw materials, including dichlorosilane, ethylene, and methyl groups, are fed into the reactor, where they undergo the catalytic reaction. The product is then purified through distillation or other separation techniques to remove any impurities and obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-1,2-diethenyl-1,2-dimethyldisilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are conducted under anhydrous conditions to avoid hydrolysis.
Substitution: Substitution reactions often involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds, under inert atmosphere conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Scientific Research Applications
1,2-Dichloro-1,2-diethenyl-1,2-dimethyldisilane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also used in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives. It is also used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-1,2-diethenyl-1,2-dimethyldisilane involves its interaction with various molecular targets and pathways The compound can undergo hydrolysis to form silanols, which can further react to form siloxanes These reactions are catalyzed by acids or bases and involve the cleavage of silicon-chlorine bonds
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane: Similar structure but with ethyl groups instead of ethylene groups.
1,2-Dichloro-1,1,2,2-tetramethyldisilane: Contains four methyl groups instead of ethylene and methyl groups.
1,2-Dichloro-1,2-diphenyl-1,2-dimethyldisilane: Contains phenyl groups instead of ethylene groups.
Uniqueness
1,2-Dichloro-1,2-diethenyl-1,2-dimethyldisilane is unique due to the presence of both ethylene and methyl groups bonded to the silicon atoms. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
192887-59-5 |
|---|---|
Molecular Formula |
C6H12Cl2Si2 |
Molecular Weight |
211.23 g/mol |
IUPAC Name |
chloro-(chloro-ethenyl-methylsilyl)-ethenyl-methylsilane |
InChI |
InChI=1S/C6H12Cl2Si2/c1-5-9(3,7)10(4,8)6-2/h5-6H,1-2H2,3-4H3 |
InChI Key |
XAJBYOOQBLMFDK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C=C)([Si](C)(C=C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


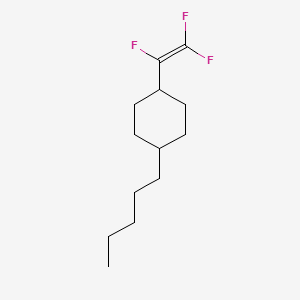
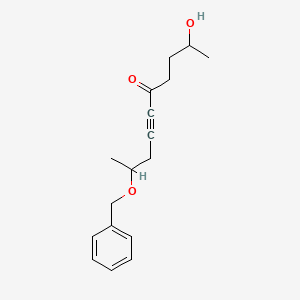
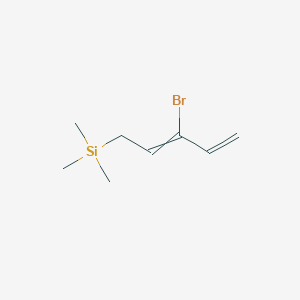

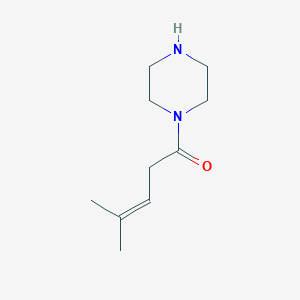
![Acetamide,N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12574387.png)
![1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole](/img/structure/B12574399.png)
![N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine](/img/structure/B12574409.png)
![Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde](/img/structure/B12574410.png)
![N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide](/img/structure/B12574414.png)
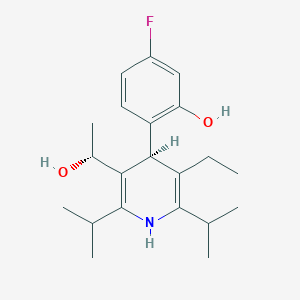
![2'-Phenylspiro[cyclopentane-1,1'-indene]](/img/structure/B12574422.png)
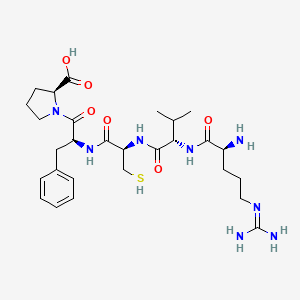
![6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B12574433.png)
